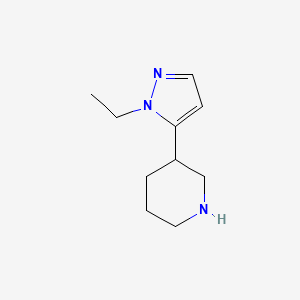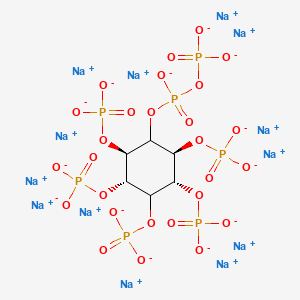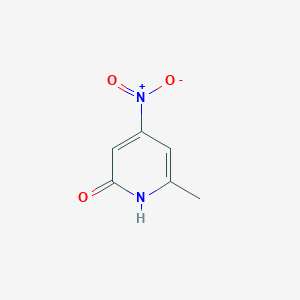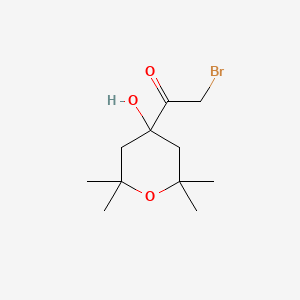
tert-Butyl 4-(methoxymethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(methoxymethyl)benzoate: is an organic compound that belongs to the class of benzoates. It is characterized by a tert-butyl group attached to the benzoate ring and a methoxymethyl group at the para position. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize tert-Butyl 4-(methoxymethyl)benzoate is through the esterification of 4-(methoxymethyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 4-(methoxymethyl)benzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production often involves large-scale esterification processes using optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 4-(methoxymethyl)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 4-(methoxymethyl)benzoic acid.
Reduction: 4-(methoxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of polymers and resins.
Biology:
- Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Medicine:
- Explored as a prodrug in pharmaceutical formulations where the ester group is cleaved to release the active drug.
Industry:
- Utilized in the manufacture of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(methoxymethyl)benzoate in biological systems involves the hydrolysis of the ester bond by esterases, releasing the active benzoic acid derivative. This process can target specific molecular pathways depending on the functional groups present on the benzoic acid moiety.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(methoxymethyl)benzoate: Similar structure but with a methyl group instead of a tert-butyl group.
Ethyl 4-(methoxymethyl)benzoate: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness:
- The tert-butyl group in tert-Butyl 4-(methoxymethyl)benzoate provides steric hindrance, which can influence the reactivity and stability of the compound compared to its methyl and ethyl analogs.
- The presence of the methoxymethyl group offers unique reactivity patterns in substitution reactions, making it a versatile intermediate in organic synthesis.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
tert-butyl 4-(methoxymethyl)benzoate |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-12(14)11-7-5-10(6-8-11)9-15-4/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
ZCRNEHLTXBMTHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)

![2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13025043.png)





![2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13025071.png)




